Cas no 2228320-49-6 (methyl 3-amino-2-(3-tert-butylphenyl)propanoate)

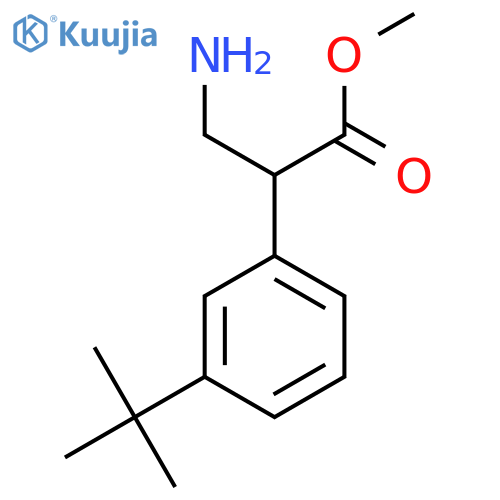

2228320-49-6 structure

商品名:methyl 3-amino-2-(3-tert-butylphenyl)propanoate

methyl 3-amino-2-(3-tert-butylphenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-amino-2-(3-tert-butylphenyl)propanoate

- 2228320-49-6

- EN300-1764678

-

- インチ: 1S/C14H21NO2/c1-14(2,3)11-7-5-6-10(8-11)12(9-15)13(16)17-4/h5-8,12H,9,15H2,1-4H3

- InChIKey: HXZRZBCNYPSXHB-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(CN)C1=CC=CC(=C1)C(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 235.157228913g/mol

- どういたいしつりょう: 235.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 52.3Ų

methyl 3-amino-2-(3-tert-butylphenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1764678-0.05g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 0.05g |

$1417.0 | 2023-09-20 | ||

| Enamine | EN300-1764678-0.25g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 0.25g |

$1551.0 | 2023-09-20 | ||

| Enamine | EN300-1764678-1.0g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 1g |

$1686.0 | 2023-06-03 | ||

| Enamine | EN300-1764678-2.5g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 2.5g |

$3304.0 | 2023-09-20 | ||

| Enamine | EN300-1764678-1g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 1g |

$1686.0 | 2023-09-20 | ||

| Enamine | EN300-1764678-5g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 5g |

$4890.0 | 2023-09-20 | ||

| Enamine | EN300-1764678-0.1g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 0.1g |

$1484.0 | 2023-09-20 | ||

| Enamine | EN300-1764678-5.0g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 5g |

$4890.0 | 2023-06-03 | ||

| Enamine | EN300-1764678-0.5g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 0.5g |

$1619.0 | 2023-09-20 | ||

| Enamine | EN300-1764678-10.0g |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate |

2228320-49-6 | 10g |

$7250.0 | 2023-06-03 |

methyl 3-amino-2-(3-tert-butylphenyl)propanoate 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2228320-49-6 (methyl 3-amino-2-(3-tert-butylphenyl)propanoate) 関連製品

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬